molecular formula C11H13NO2 B13455803 3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol CAS No. 2141234-98-0

3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol

Cat. No.: B13455803
CAS No.: 2141234-98-0
M. Wt: 191.23 g/mol
InChI Key: IHRCKDHAYDYTOC-UHFFFAOYSA-N
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Description

3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol is an organic compound that features a cyclopropyl group, an oxazole ring, and a cyclopentenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, oxazolines, and substituted oxazoles.

Scientific Research Applications

3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, leading to more pronounced biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol is unique due to the presence of the cyclopentenol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

2141234-98-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(2-cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol

InChI

InChI=1S/C11H13NO2/c13-9-4-3-8(5-9)10-6-12-11(14-10)7-1-2-7/h5-7,9,13H,1-4H2

InChI Key

IHRCKDHAYDYTOC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(O2)C3=CC(CC3)O

Origin of Product

United States

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